Product packaging for 3-[(4-Pyridylmethyl)amino]propanenitrile(Cat. No.:CAS No. 648409-30-7)

3-[(4-Pyridylmethyl)amino]propanenitrile

Cat. No.: B1332890
CAS No.: 648409-30-7
M. Wt: 161.2 g/mol
InChI Key: YBWTXEJAEKEKRW-UHFFFAOYSA-N
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Description

3-[(4-Pyridylmethyl)amino]propanenitrile is a significant chemical intermediate in pharmaceutical research, primarily recognized for its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This compound serves as a crucial building block in the construction of molecules like Saxagliptin, a prominent antidiabetic medication, where it contributes to the pharmacophore responsible for selective enzyme inhibition [https://pubchem.ncbi.nlm.nih.gov/compound/195159]. The nitrile group within its structure is a key functional moiety that interacts with the catalytic site of the DPP-4 enzyme, thereby playing a direct role in the mechanism of action of the final drug candidate. As a bifunctional molecule containing both pyridine and aminonitrile groups, it is a versatile scaffold for medicinal chemistry programs aimed at developing new therapeutic agents for type 2 diabetes. Researchers utilize this compound to explore structure-activity relationships, optimize drug potency, and synthesize novel analogs for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B1332890 3-[(4-Pyridylmethyl)amino]propanenitrile CAS No. 648409-30-7

Properties

IUPAC Name

3-(pyridin-4-ylmethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-1-5-12-8-9-2-6-11-7-3-9/h2-3,6-7,12H,1,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWTXEJAEKEKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366386
Record name 3-[(4-pyridylmethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648409-30-7
Record name 3-[(4-pyridylmethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Method

This method involves the reductive amination of 4-pyridinecarboxaldehyde with 3-aminopropanenitrile in the presence of a reducing agent.

Reaction Scheme:
$$ \text{4-Pyridinecarboxaldehyde} + \text{3-Aminopropanenitrile} \xrightarrow{\text{Reducing Agent}} \text{3-[(4-Pyridylmethyl)amino]propanenitrile} $$

Key Parameters:

  • Solvent: Methanol or ethanol
  • Catalyst: Sodium borohydride or hydrogen gas with palladium on carbon (Pd/C)
  • Reaction Conditions: Room temperature to 50°C
  • Yield: Typically ranges between 70% and 85%.

Notes:

  • Sodium borohydride is commonly used for mild reaction conditions.
  • Hydrogenation with Pd/C offers high selectivity but requires specialized equipment.

Nucleophilic Substitution Method

This method uses 4-chloromethylpyridine as a starting material, which reacts with 3-aminopropanenitrile under basic conditions.

Reaction Scheme:
$$ \text{4-Chloromethylpyridine} + \text{3-Aminopropanenitrile} \xrightarrow{\text{Base}} \text{this compound} $$

Key Parameters:

  • Base: Sodium hydroxide or potassium carbonate
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Reaction Conditions: Heating at 60–80°C for several hours
  • Yield: Approximately 65%–75%.

Notes:

  • The use of DMF enhances solubility and facilitates the reaction.
  • Careful control of temperature is necessary to avoid side reactions.

One-Pot Synthesis Using Boronic Acid Derivatives

This method employs pyridine boronic acid derivatives as intermediates, which react with aminopropanenitrile in the presence of a coupling agent.

Reaction Scheme:
$$ \text{Pyridine Boronic Acid Derivative} + \text{3-Aminopropanenitrile} \xrightarrow{\text{Coupling Agent}} \text{this compound} $$

Key Parameters:

Notes:

  • This method minimizes by-products and is suitable for industrial-scale synthesis.
  • The use of inert atmosphere prevents oxidation of intermediates.

Comparative Analysis

Method Reagents & Catalysts Solvent Temperature Yield (%) Notes
Reductive Amination Sodium borohydride or Pd/C Methanol RT–50°C 70–85 Simple and efficient; requires reducing agent
Nucleophilic Substitution Sodium hydroxide or K₂CO₃ DMF 60–80°C 65–75 Moderate yield; requires careful temperature control
Boronic Acid Coupling DCC/EDCI, CuI THF RT Up to 80 High yield; suitable for large-scale production

Key Considerations in Synthesis

  • Purity of Reagents:

    • Impurities in starting materials can significantly affect the yield and purity of the final product.
  • Reaction Monitoring:

    • Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended for monitoring reaction progress.
  • Post-Reaction Workup:

    • Extraction and recrystallization are commonly employed to isolate and purify the product.
    • Ethyl acetate and water mixtures are often used for recrystallization.
  • Safety Precautions:

    • Use appropriate personal protective equipment (PPE), as some reagents (e.g., DMF, sodium borohydride) are hazardous.
    • Ensure proper ventilation when working with volatile solvents like THF.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Pyridylmethyl)amino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines .

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
3-[(4-Pyridylmethyl)amino]propanenitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties. The typical synthesis route involves the reaction of 4-pyridylmethylamine with acrylonitrile under controlled conditions, often in the presence of solvents and catalysts to optimize yield and purity.

Reactivity and Transformation
The compound is known to participate in several chemical reactions:

  • Oxidation : It can be oxidized to form pyridine N-oxides.
  • Reduction : The nitrile group can be reduced to an amine group using agents like lithium aluminum hydride.
  • Substitution Reactions : The pyridine ring or nitrile group can be substituted by various functional groups depending on the reaction conditions.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have been conducted to evaluate its efficacy against various pathogens and cancer cell lines, suggesting that it may interact with specific molecular targets to modulate biological pathways.

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to enzymes and receptors, thereby influencing their activity. The specific pathways are still under investigation, but initial findings suggest a role in inhibiting cell proliferation and promoting apoptosis in cancer cells.

Medicinal Applications

Potential Therapeutic Agent
Ongoing research is exploring the potential of this compound as a therapeutic agent. Its unique chemical structure enables it to interact with biological systems in ways that may lead to the development of new treatments for diseases such as cancer and bacterial infections.

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is utilized in the production of various fine chemicals and pharmaceuticals. Its versatility as a building block makes it valuable for synthesizing compounds used in drug development and other chemical applications .

Mechanism of Action

The mechanism of action of 3-[(4-Pyridylmethyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[(4-Pyridylmethyl)amino]propanenitrile with key analogs, emphasizing structural variations, synthesis methods, and physicochemical properties.

3-((Pyridin-2-ylmethyl)amino)propanenitrile (9n)

  • Structure : Differs in the position of the pyridine nitrogen (2-pyridyl vs. 4-pyridyl).
  • Properties : Reported as a yellow-to-orange oil with IR absorption at 2249 cm⁻¹ (C≡N stretch) and characteristic ¹H-NMR signals (δ 8.50–7.20 ppm for pyridine protons) .

3-[(4-Methylphenyl)amino]propanenitrile

  • Structure : Replaces the pyridyl group with a 4-methylphenyl substituent.
  • Synthesis : Prepared via reaction of 4-methylaniline with acrylonitrile in acetic acid (50% yield, 15 hours at elevated temperatures) .
  • Applications: Used as an intermediate in reactions with carbonyl electrophiles (e.g., 76% yield in coupling with 2-bromo-1-phenylethanone) .
  • Comparison : The absence of a heteroaromatic ring reduces polarity and may limit metal-binding capacity relative to pyridyl analogs.

3-[(3,5-Dimethylphenyl)amino]propanenitrile

  • Structure : Features a sterically hindered 3,5-dimethylphenyl group (CAS 36034-62-5).
  • Properties: Listed in multiple chemical databases (e.g., ChemBL, NSC) with synonyms highlighting its substitution pattern .
  • Implications : Steric hindrance from methyl groups could reduce reaction rates in nucleophilic substitutions compared to less hindered aryl or pyridyl derivatives.

3-[2-Cyanoethyl(propyl)amino]propanenitrile

  • Structure: Contains a cyanoethyl-propylamino side chain (C₁₁H₂₀N₃, MW 196.3 g/mol).
  • Physical State : White crystalline solid, contrasting with the oily consistency of many aryl-substituted propanenitriles .
  • Reactivity : The dual nitrile groups may enhance electrophilicity, favoring applications in crosslinking or polymer chemistry.

Data Table: Key Properties of Compared Compounds

Compound Name Substituent Molecular Formula Molecular Weight Physical State Key Data
This compound 4-Pyridylmethylamino C₉H₁₀N₄ 174.21 (calc.) Not reported N/A
3-((Pyridin-2-ylmethyl)amino)propanenitrile 2-Pyridylmethylamino C₉H₁₀N₄ 174.21 (calc.) Yellow-orange oil IR: 2249 cm⁻¹ (C≡N)
3-[(4-Methylphenyl)amino]propanenitrile 4-Methylphenylamino C₁₀H₁₂N₂ 160.22 Not reported Synthesis yield: 50%
3-[(3,5-Dimethylphenyl)amino]propanenitrile 3,5-Dimethylphenylamino C₁₁H₁₄N₂ 174.25 Not reported CAS 36034-62-5
3-[2-Cyanoethyl(propyl)amino]propanenitrile Cyanoethyl-propylamino C₁₁H₂₀N₃ 196.30 White crystalline MW: 196.3 g/mol

Functional and Application-Based Comparisons

  • Pharmaceutical Potential: Pyridyl-substituted propanenitriles (e.g., 9n ) are common in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding and π-stacking. The 4-pyridyl variant may exhibit enhanced bioavailability compared to phenyl-substituted analogs.
  • Synthetic Utility: Compounds like 3-[(4-methylphenyl)amino]propanenitrile demonstrate versatility in Suzuki-Miyaura couplings, suggesting that the target compound could serve as a scaffold for palladium-catalyzed reactions.
  • Material Science: The crystalline nature of 3-[2-cyanoethyl(propyl)amino]propanenitrile highlights the role of substituents in modulating phase behavior, relevant for designing nitrile-based polymers.

Biological Activity

3-[(4-Pyridylmethyl)amino]propanenitrile is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C₉H₁₁N₃
  • Molecular Weight : 163.20 g/mol
  • Structure : The compound features a pyridine ring, which is known for its role in various biological systems.

Research indicates that this compound may interact with biological targets through several mechanisms:

  • Enzyme Inhibition : It has been observed to inhibit specific enzymes, which can alter metabolic pathways significantly.
  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that regulate physiological functions.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. For instance, it has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus12

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may be exploited for cancer therapy.

Cancer Cell Line IC50 (µM) Reference
HeLa25
MCF-730

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Investigation in Cancer Therapy

Another study focused on the compound's ability to induce apoptosis in breast cancer cells. The findings revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, supporting its role in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest:

  • Absorption : The compound is likely to be well-absorbed due to its lipophilic nature.
  • Metabolism : Initial studies indicate metabolic pathways involving N-demethylation and hydroxylation.
  • Excretion : Primarily excreted via renal pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(4-Pyridylmethyl)amino]propanenitrile, and what experimental parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous nitriles (e.g., 3-(methyl(phenyl)amino)propanenitrile) are prepared by reacting amines with cyanoacetamide derivatives in ethanol under controlled temperatures (0–5 °C) with catalysts like piperidine . Key parameters include:

  • Solvent choice : Ethanol is preferred for solubility and reaction control.
  • Temperature : Low temperatures (0–5 °C) minimize side reactions.
  • Catalysts : Piperidine enhances nucleophilic attack efficiency.
  • Purification : Column chromatography or recrystallization ensures purity.

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical. For related nitriles, peaks for cyano groups appear at ~120 ppm in ¹³C NMR, while aromatic protons (pyridyl) resonate at 7–8.5 ppm in ¹H NMR .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion at m/z 176.1 for C₉H₁₀N₃).
  • FT-IR : A sharp ~2240 cm⁻¹ peak confirms the nitrile group .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity or interactions of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Force fields like TIP3P or TIP4P (validated for aqueous systems ) can model solvation effects.
  • Density Functional Theory (DFT) : Optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Docking Studies : Used in medicinal chemistry to screen for β-tubulin binding (e.g., analogs inhibit polymerization ).

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer :

  • Validation Protocols : Compare computed NMR shifts with experimental data . Discrepancies >1 ppm suggest model inaccuracies.
  • Parameter Adjustment : Refine force field charges or solvation models (e.g., switch from SPC to TIP4P water models if hydration energy errors exceed 10% ).
  • Experimental Replicates : Repeat synthesis under controlled conditions to rule out procedural variability.

Q. What role does this compound play in medicinal chemistry, and how are its bioactivities evaluated?

  • Methodological Answer :

  • Target Identification : Analogs (e.g., β-tubulin inhibitors) are screened via:
  • In vitro assays : Tubulin polymerization inhibition (IC₅₀ values measured via turbidity ).
  • Cytotoxicity tests : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM indicates potency).
  • Structure-Activity Relationship (SAR) : Modify pyridyl or nitrile groups to enhance binding (e.g., halogen substitution improves pharmacokinetics ).

Q. How can reaction yields for this compound synthesis be systematically optimized?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary factors (temperature, catalyst loading, stoichiometry) using a factorial design.
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps.
  • Byproduct Analysis : Use GC-MS to detect intermediates (e.g., unreacted cyanoacetamide) and adjust conditions .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectroscopic data (e.g., NMR shifts) across studies?

  • Methodological Answer :

  • Reference Standards : Calibrate instruments with known compounds (e.g., 3-(methyl(phenyl)amino)propanenitrile ).
  • Solvent Effects : Account for deuterated solvent-induced shifts (e.g., DMSO vs. CDCl₃).
  • Dynamic Effects : Variable temperature NMR can resolve conformational exchange broadening .

Application-Oriented Research

Q. What are the challenges in incorporating this compound into polymer or dye formulations?

  • Methodological Answer :

  • Solubility Optimization : Test co-solvents (e.g., DMF/water mixtures) to disperse the compound in matrices.
  • Stability Testing : Monitor photodegradation under UV light (λ = 365 nm) to assess suitability for dyes .
  • Compatibility Screening : Use DSC/TGA to ensure thermal stability during polymer processing .

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